molecular formula C16H19N5O4S B2804983 1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide CAS No. 1226444-80-9

1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide

Cat. No. B2804983
CAS RN: 1226444-80-9
M. Wt: 377.42
InChI Key: FRAOEOQHCBNHHN-UHFFFAOYSA-N
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Description

1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H19N5O4S and its molecular weight is 377.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

This compound and its derivatives are frequently explored in synthetic chemistry for their utility in constructing complex molecules with potential therapeutic applications. For instance, the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating anti-inflammatory and analgesic activities, has been reported. These compounds, including thiazolopyrimidines, have shown significant inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, along with notable analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020). Furthermore, the design and synthesis of polyamides containing nucleobases like theophylline and thymine indicate the compound's relevance in creating polymers with specific molecular weights, showcasing its versatility in polymer science (Hattori & Kinoshita, 1979a), (Hattori & Kinoshita, 1979b).

Biological Applications

In the realm of pharmacology and drug design, derivatives of the mentioned compound have been synthesized and evaluated for various biological activities. Notably, novel pyrazolopyrimidines derivatives have been studied for their anticancer and anti-5-lipoxygenase agents, highlighting the compound's potential in therapeutic interventions (Rahmouni et al., 2016). Additionally, compounds based on this structure have demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents (Kambappa et al., 2017).

Molecular Studies

On a molecular level, the synthesis and structural studies of uracil derivatives provide insights into the compound's chemical behavior and interactions, crucial for developing drugs with targeted actions (Liu et al., 2014). These studies help in understanding the compound's binding mechanisms and stability, essential for drug development processes.

properties

IUPAC Name

1-[3-(2,4-dioxopyrimidin-1-yl)propanoyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O4S/c22-12-3-8-21(16(25)18-12)9-4-13(23)20-6-1-11(2-7-20)14(24)19-15-17-5-10-26-15/h3,5,8,10-11H,1-2,4,6-7,9H2,(H,17,19,24)(H,18,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRAOEOQHCBNHHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)CCN3C=CC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.